4,4-Dimethyl-1,3-dioxolan-2-one
Overview
Description
4,4-Dimethyl-1,3-dioxolan-2-one is a cyclic carbonate with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . It is known for its unique structure, which includes a five-membered ring with two oxygen atoms and a carbonyl group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known to be a key intermediate in various organic synthesis reactions .
Mode of Action
4,4-Dimethyl-1,3-dioxolan-2-one is used as a monomer in the synthesis of degradable and chemically recyclable polymers . It reacts with other compounds to form polymers, which can degrade into their raw ingredients or useful oligomers to build other new polymeric materials .
Biochemical Pathways
It plays a crucial role in the synthesis of degradable and chemically recyclable polymers .
Pharmacokinetics
Its molecular weight is 11612 , which may influence its pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is the formation of degradable and chemically recyclable polymers . These polymers can degrade into their raw ingredients or useful oligomers, which can be used to build other new polymeric materials .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in the synthesis of degradable and chemically recyclable polymers
Cellular Effects
It is known that this compound can degrade into raw ingredients or useful oligomers to build other new polymeric materials
Molecular Mechanism
It is known that this compound plays a role in the synthesis of degradable and chemically recyclable polymers
Temporal Effects in Laboratory Settings
It is known that this compound can degrade into raw ingredients or useful oligomers to build other new polymeric materials
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1,3-dioxolan-2-one can be synthesized through the reaction of acetone with ethylene carbonate in the presence of a base catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 30°C to 50°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow process, where reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclic carbonates.
Scientific Research Applications
4,4-Dimethyl-1,3-dioxolan-2-one is utilized in several scientific research fields:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and adhesives.
Comparison with Similar Compounds
- Ethylene carbonate: Used in lithium-ion batteries and as a solvent.
- Propylene carbonate: Commonly used in cosmetics and as a solvent.
- Glycerol carbonate: Utilized in the production of biodegradable polymers .
Properties
IUPAC Name |
4,4-dimethyl-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEFXLJYTSRTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063465 | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4437-69-8 | |
Record name | 4,4-Dimethyl-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4437-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethyl-1,3-dioxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4,4-Dimethyl-1,3-dioxolan-2-one in supercritical carbon dioxide compared to traditional methods?
A1: The research highlights the advantage of using supercritical carbon dioxide as a solvent for the cycloaddition of 2,2-dimethyloxirane with carbon dioxide to produce this compound []. The reaction achieved a remarkable yield exceeding 95% in the supercritical homogeneous phase, significantly higher than the less than 5% yield observed in the traditional two-phase (vapor-liquid) reaction []. This difference is attributed to the unique properties of supercritical carbon dioxide, such as its tunable polarity and dissolving power, making it a superior reaction medium compared to conventional polar liquid solvents [].
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